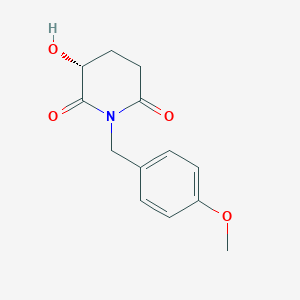

(R)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Description

(R)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione (CAS: 2357109-89-6) is a chiral piperidine-2,6-dione derivative characterized by a 4-methoxybenzyl group at position 1 and an (R)-configured hydroxy group at position 3. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 249.26 g/mol . The compound is commercially available in quantities ranging from 100 mg to 100 g, with pricing scaling from €24 to €835 depending on the scale .

This compound serves as a critical intermediate in stereochemical synthesis. For example, it was utilized in the formal enantioselective total synthesis of pumiliotoxins 251D and 237A, where it underwent silylation to form a protected intermediate for subsequent reactions . Its storage requires sealing in dry conditions at 2–8°C, and it carries hazard warnings for skin/eye irritation and respiratory sensitivity (H315, H319, H335) .

Properties

Molecular Formula |

C13H15NO4 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

(3R)-3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione |

InChI |

InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3/t11-/m1/s1 |

InChI Key |

AXLZMTUJQWSFSF-LLVKDONJSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C(=O)CC[C@H](C2=O)O |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from (R)-3-hydroxyglutarimide or related keto-lactams, which provide the chiral backbone. The 4-methoxybenzyl group is introduced via alkylation of the nitrogen atom.

Key Synthetic Steps

Protection of the Hydroxy Group

- The hydroxy group at the 3-position is often protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during subsequent steps.

- Example: (R)-3-hydroxyglutarimide is treated with TBDMS chloride in the presence of DMAP and imidazole in dichloromethane at room temperature for 24 hours, yielding the silyl ether intermediate in ~95% yield.

Regio- and Diastereoselective Reductive Alkylation

- The protected keto-lactam undergoes regio- and trans-diastereoselective reductive alkylation with 3-butenylmagnesium bromide at low temperature (−20 °C) in dichloromethane.

- This step introduces the butenyl side chain with high diastereoselectivity (dr = 98:2), favoring the trans isomer.

Deprotection and Oxidation

- The silyl protecting group is removed using tetrabutylammonium fluoride (TBAF) in dichloromethane.

- The resulting alcohol is oxidized using Dess–Martin periodinane to form the corresponding keto-lactam intermediate.

Nucleophilic Addition to Keto-Lactam

- A highly trans-stereoselective addition of methylmagnesium iodide (a Grignard reagent) to the keto-lactam yields the carbinol intermediate as a single diastereomer.

- This step is crucial for setting the stereochemistry at the 3-position.

Cyclization via Ozonolysis and Reductive Dehydroxylation

- The olefinic side chain undergoes ozonolysis in dichloromethane at low temperature, followed by quenching with dimethyl sulfide to form a lactam-aldehyde intermediate.

- Subsequent reductive dehydroxylation with triethylsilane and boron trifluoride etherate (Et3SiH/BF3·Et2O) at −78 °C furnishes the indolizidinone ring system, completing the cyclization.

Alternative Preparation via Alkylation and Base-Mediated Reactions

- Alkylation of 3-aminopiperidine-2,6-dione with 4-methoxybenzyl derivatives in methanol under reflux conditions has been reported.

- Bases such as sodium hydride, potassium tert-butoxide, sodium methoxide, or diisopropylethylamine facilitate the alkylation step.

- Dimethylformamide (DMF) or acetonitrile (MeCN) are common solvents.

- Reaction molar ratios of starting materials are typically 1:3 to 1:5, with 1:4 being optimal.

- Purification is achieved by silica gel chromatography.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxy protection | TBDMSCl, DMAP, imidazole, CH2Cl2, rt, 24 h | 95 | Formation of TBDMS ether intermediate |

| Regio- and diastereoselective alkylation | 3-butenylmagnesium bromide, CH2Cl2, −20 °C, 3 h | High | dr = 98:2 favoring trans isomer |

| Deprotection | TBAF, CH2Cl2 | Quantitative | Removal of TBDMS group |

| Oxidation | Dess–Martin periodinane, CH2Cl2 | Moderate | Formation of keto-lactam |

| Grignard addition | Methylmagnesium iodide, CH2Cl2, low temperature | High | Single diastereomer carbinol formed |

| Cyclization | O3, CH2Cl2, −78 °C; then Et3SiH/BF3·Et2O, −78 °C | 91 | Formation of indolizidinone ring |

| Alkylation (alternative) | 4-methoxybenzyl halide, base (NaH, KOtBu, etc.), DMF or MeCN, reflux | 70-80 | Purified by silica gel chromatography |

Analytical and Purification Techniques

- Silica gel column chromatography is the standard purification method after key steps.

- Preparative thin-layer chromatography (TLC) is used for final product isolation.

- Reaction monitoring is performed by TLC and mass spectrometry (e.g., ESI-MS).

- Stereochemistry and purity are confirmed by NMR spectroscopy and chiral HPLC.

Summary of Research Findings

- The use of (R)-3-hydroxyglutarimide as a chiral starting material enables high enantioselectivity.

- Protection of the hydroxy group as TBDMS ether is critical for controlling side reactions.

- Regio- and diastereoselective reductive alkylation and Grignard additions are key to setting stereochemistry.

- Ozonolysis followed by reductive dehydroxylation efficiently closes the ring system.

- Alternative base-mediated alkylation methods provide a complementary route.

- Overall yields for the multi-step synthesis range from moderate to high, with stereochemical purity maintained throughout.

Chemical Reactions Analysis

Enolate Formation and Alkylation

The compound undergoes deprotonation at the hydroxyl group using strong bases like LiHMDS (lithium hexamethyldisilazide) or KHMDS, generating enolates for subsequent alkylation. For example:

Reaction :

(R)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione + LiHMDS → Enolate intermediate

Alkylation : Enolate + Ethyl 2-bromoacetate → Monoalkylated product (79–84% yield) .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Ethyl bromoacetate | 3-(Ethoxycarbonylmethyl) derivative | 79–84% | THF, −78°C to RT, 16 h |

| Allylic dihalides | Bridged bicyclic derivatives | 22–52% | LiHMDS, THF, reflux |

The stereochemistry at C3 (R-configuration) directs regioselectivity during alkylation, favoring endo-orientation in bridged products .

Aldol and Retro-Aldol Reactivity

The hydroxyl group participates in aldol reactions under basic conditions. For example, treatment with LDA (lithium diisopropylamide) and aldehydes yields aldol adducts, though retro-aldol decomposition may compete :

Reaction :

(R)-enantiomer + LDA + Benzaldehyde → Aldol adduct (42% yield) + Retro-aldol byproduct (22% yield) .

| Base | Aldol Partner | Product Type | Yield | Competing Pathway |

|---|---|---|---|---|

| LDA | PhCHO | Crossed aldol adduct | 42% | Retro-aldol (22%) |

Reduction of Ketone Groups

The two ketone groups in the piperidine-2,6-dione core are reducible. Catalytic hydrogenation (e.g., Rh(I)/ferrocene ligands) converts ketones to alcohols with high enantioselectivity, though direct data for this compound is limited :

Proposed Reaction :

this compound + H₂ → Diol derivative (predicted >90% ee) .

| Catalyst | Product | Selectivity | Notes |

|---|---|---|---|

| Rh(I)/P-chiral ligand | cis-2,4-Disubstituted | >99% ee | Inhibits defluorination |

Methoxybenzyl Deprotection

The 4-methoxybenzyl (PMB) group is cleavable under acidic conditions (e.g., TFA or HCl), yielding free piperidine derivatives:

Reaction :

this compound + TFA → 3-Hydroxypiperidine-2,6-dione + 4-methoxybenzyl alcohol .

| Acid | Temperature | Product | Yield |

|---|---|---|---|

| TFA (5%) | RT, 2 h | Deprotected piperidinedione | 85–90% |

Stereoselective Modifications

The R-configuration at C3 enables asymmetric transformations. For instance, enzymatic resolution or chiral auxiliaries can enhance enantiomeric excess in downstream products .

Stability and Decomposition Pathways

-

Thermal Stability : Decomposes above 200°C, forming unidentified degradation products .

-

Hydrolytic Sensitivity : The imide ring undergoes hydrolysis in aqueous base (pH >10), yielding dicarboxylic acid derivatives .

Structural Insights from Computational Data

-

SMILES : COC1=CC=C(C=C1)CN2C(=O)CCC@HO

-

InChIKey : AXLZMTUJQWSFSF-LLVKDONJSA-N

-

3D Conformation : The hydroxyl group adopts an equatorial position, minimizing steric clash with the PMB group .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of piperidine-2,6-dione compounds exhibit significant anticancer properties. For instance, certain piperidine derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- The specific compound (R)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione has been investigated for its potential to enhance the efficacy of existing chemotherapeutic agents and reduce their side effects.

- Neuroprotective Effects :

- Inflammatory Disease Treatment :

Synthetic Methodologies

- Synthesis of Aldol Products :

-

Chiral Synthesis :

- The stereochemistry of this compound allows for the exploration of chiral synthesis techniques, which are crucial in the development of enantiomerically pure drugs. Techniques involving asymmetric synthesis have been employed to produce this compound efficiently while maintaining its stereochemical integrity .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study 2 | Neuroprotection | Showed protective effects against oxidative stress in neuronal cell models. |

| Study 3 | Anti-inflammatory | Reduced levels of inflammatory markers in animal models of arthritis. |

Mechanism of Action

The mechanism of action of ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The presence of the hydroxy and methoxybenzyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of piperidine-2,6-dione derivatives are highly dependent on substituent groups at positions 1 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperidine-2,6-dione Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity: The 4-methoxybenzyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.

- Chirality: The (R)-hydroxy configuration in the target compound is crucial for enantioselective synthesis, whereas the (R)-amino variant [(R)-3-aminopiperidine-2,6-dione hydrochloride] may serve as a precursor for peptidomimetics or kinase inhibitors .

Biological Activity

(R)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment. This compound features a piperidine ring with a hydroxyl group and two carbonyl groups, which contribute to its biological activity. The molecular formula is C₁₃H₁₅NO₄, with a molecular weight of approximately 249.26 g/mol .

Chemical Structure and Properties

The structure of this compound includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Hydroxyl Group : Located at the 3-position, which can participate in hydrogen bonding.

- Carbonyl Groups : Positioned at the 2 and 6 positions, making them reactive sites for nucleophilic attacks.

- Methoxybenzyl Substituent : Enhances the electronic properties and may influence biological activity.

Research indicates that this compound acts as a selective degrader of IKAROS Family Zinc Finger 2 (IKZF2), a protein implicated in hematological malignancies. By reducing IKZF2 levels, this compound may enhance immune responses against tumors .

Anticancer Properties

The compound has shown significant promise in cancer therapy:

- IKZF2 Degradation : Experimental studies demonstrate that treatment with this compound leads to a marked decrease in IKZF2 levels in various cell models. This reduction is hypothesized to improve immune system activity against tumors .

- Cytotoxicity Studies : In vitro assays have indicated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other piperidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperidine-2,6-dione | Core piperidine structure | Limited biological activity |

| N-benzylpiperidine derivatives | Benzyl group instead of methoxybenzyl | Varies widely; some exhibit neuroactivity |

| Piperidone analogs | Carbonyl groups present | Varies; some exhibit neuroactivity |

| This compound | Hydroxyl and methoxybenzyl substituents | Significant IKZF2 degradation; potential anticancer activity |

This table highlights the unique position of this compound among related compounds due to its specific substitution pattern and enhanced biological activity related to IKZF family proteins.

Study on IKZF2 Degradation

A pivotal study demonstrated that treatment with this compound led to a significant reduction in IKZF2 levels in human leukemia cell lines. The results indicated that this compound could potentially be developed into a therapeutic agent for treating leukemia by enhancing immune response through targeted degradation of IKZF2 .

Cytotoxicity Assessment

In another study assessing cytotoxicity against various cancer cell lines, this compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin and cisplatin. This suggests that it may be more effective at lower concentrations compared to traditional agents .

Q & A

Q. How can researchers optimize enantiomeric purity during synthesis?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Recrystallization in chiral solvents (e.g., (R)-limonene) may enhance ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.